all-cis-4,7,10,13,16-Docosapentaenoic Acid all-cis-4,7,10,13,16-Docosapentaenoic Acid 22:5(4Z, 7Z, 10Z, 13Z, 16Z), also known as docosapentaenoate (22N-6) or C22:5N-6, 9, 12, 15, 18, belongs to the class of organic compounds known as very long-chain fatty acids. These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms. Thus, 22:5(4Z, 7Z, 10Z, 13Z, 16Z) is considered to be a docosanoid lipid molecule. 22:5(4Z, 7Z, 10Z, 13Z, 16Z) is considered to be a practically insoluble (in water) and relatively neutral molecule. 22:5(4Z, 7Z, 10Z, 13Z, 16Z) has been found in human adipose tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 22:5(4Z, 7Z, 10Z, 13Z, 16Z) is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. In humans, 22:5(4Z, 7Z, 10Z, 13Z, 16Z) is involved in the Alpha linolenic Acid and linoleic Acid metabolism pathway.
(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid is the all-cis-isomer of a C22 polyunsaturated fatty acid having five double bonds in the 4-, 7-, 10-, 13- and 16-positions. It is a member of n-6 PUFA and a product of linoleic acid metabolism. It has a role as a Daphnia tenebrosa metabolite, a human metabolite and an algal metabolite. It is a docosapentaenoic acid and an omega-6 fatty acid. It is a conjugate acid of a (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate.
Brand Name: Vulcanchem
CAS No.: 25182-74-5
VCID: VC0045118
InChI: InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18-
SMILES: CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O
Molecular Formula: C22H34O2
Molecular Weight: 330.5 g/mol

all-cis-4,7,10,13,16-Docosapentaenoic Acid

CAS No.: 25182-74-5

Reference Standards

VCID: VC0045118

Molecular Formula: C22H34O2

Molecular Weight: 330.5 g/mol

all-cis-4,7,10,13,16-Docosapentaenoic Acid - 25182-74-5

CAS No. 25182-74-5
Product Name all-cis-4,7,10,13,16-Docosapentaenoic Acid
Molecular Formula C22H34O2
Molecular Weight 330.5 g/mol
IUPAC Name (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid
Standard InChI InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18-
Standard InChIKey AVKOENOBFIYBSA-WMPRHZDHSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O
SMILES CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O
Physical Description Solid
Description 22:5(4Z, 7Z, 10Z, 13Z, 16Z), also known as docosapentaenoate (22N-6) or C22:5N-6, 9, 12, 15, 18, belongs to the class of organic compounds known as very long-chain fatty acids. These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms. Thus, 22:5(4Z, 7Z, 10Z, 13Z, 16Z) is considered to be a docosanoid lipid molecule. 22:5(4Z, 7Z, 10Z, 13Z, 16Z) is considered to be a practically insoluble (in water) and relatively neutral molecule. 22:5(4Z, 7Z, 10Z, 13Z, 16Z) has been found in human adipose tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 22:5(4Z, 7Z, 10Z, 13Z, 16Z) is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. In humans, 22:5(4Z, 7Z, 10Z, 13Z, 16Z) is involved in the Alpha linolenic Acid and linoleic Acid metabolism pathway.
(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid is the all-cis-isomer of a C22 polyunsaturated fatty acid having five double bonds in the 4-, 7-, 10-, 13- and 16-positions. It is a member of n-6 PUFA and a product of linoleic acid metabolism. It has a role as a Daphnia tenebrosa metabolite, a human metabolite and an algal metabolite. It is a docosapentaenoic acid and an omega-6 fatty acid. It is a conjugate acid of a (4Z,7Z,10Z,13Z,16Z)-docosapentaenoate.
Synonyms (all-Z)-7, 10, 13, 16, 19-docosapentaenoic acid
4,7,10,13,16-Docosapentaenoic acid
7,10,13,16,19-docosapentaenoic acid
7,10,13,16,19-docosapentaenoic acid, (7Z,10Z,13Z,16Z,19Z)-
7,10,13,16,19-docosapentaenoic acid, (all-Z)-isomer
7,10,13,16,19-docosapentaenoic acid, (Z,Z,Z,Z,E)-isomer
7,10,13,16,19-docosapentaenoic acid, lithium salt
7,10,13,16,19-docosapentaenoic acid, lithium salt, (all-Z)-isomer
cis-7,10,13,16,19-docosapentaenoic acid
clupanodonic acid
docosa-4,7,10,13,16-pentaenoic acid
docosa-4,7,10,13,16-pentaenoic acid 5-(14)C-labeled cpd, (all-Z)-isomer
docosa-4,7,10,13,16-pentaenoic acid, (all-Z)-isomer
docosapentaenoic acid
docosapentaenoic acid (C22:5 N3)
docosapentaenoic acid (C22:5 N6)
docosapentaenoic acid, (all Z)-isomer
osbond acid
Reference 1.Marckmann, P.,Lassen, A.,Haraldsdóttir, J., et al. Biomarkers of habitual fish intake in adipose tissue. American Journal of Clinical Nutrition 62, 956-959 (1995).
PubChem Compound 6441454
Last Modified Nov 11 2021
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